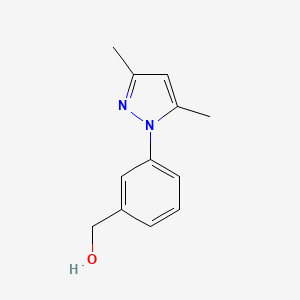

3-(3,5-dimethyl-1H-pyrazol-1-yl)Benzenemethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

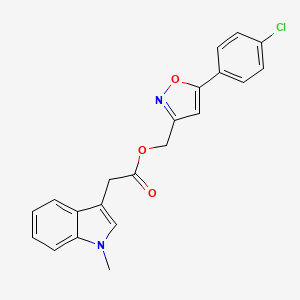

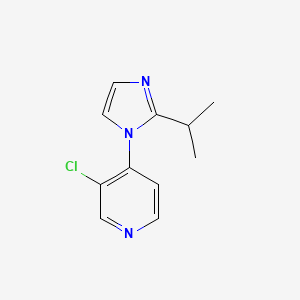

The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)Benzenemethanol” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The compound has a benzenemethanol group attached to the pyrazole ring, which is substituted at the 3rd and 5th positions with methyl groups .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as NMR spectroscopy and X-ray crystallography . The pyrazole ring is characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Aplicaciones Científicas De Investigación

Cooperative Molecular Dimerization

The study by Zheng et al. (2010) discusses the synthesis and characterization of two new 3,5-diaryl-1H-pyrazoles, highlighting the dimerization process facilitated by intermolecular hydrogen bonds. This research demonstrates the compounds' ability to form stable molecular dimers, which could have implications for the development of new materials with specific molecular recognition properties (Zheng, Wang, & Fan, 2010).

Structural Analysis and Supramolecular Chemistry

The work by Kumara et al. (2018) presents a novel pyrazole derivative, offering insights into its crystal structure and supramolecular self-assembly. This research could contribute to the understanding of how pyrazole-based compounds interact at the molecular level, influencing their potential applications in nanotechnology and molecular engineering (Kumara et al., 2018).

Porous Coordination Frameworks

Ye et al. (2017) describe the creation of a new isomeric porous coordination framework capable of structural transformation and selective adsorption. This study underscores the potential of pyrazole-based frameworks in gas storage, separation technologies, and catalysis (Ye et al., 2017).

Synthesis of Thieno[2,3-b]-Thiophene Derivatives

Mabkhot, Kheder, and Al-Majid (2010) detail the synthesis of thieno[2,3-b]-thiophene derivatives incorporating a pyrazole moiety, highlighting a versatile synthetic approach that may lead to new materials with electronic and optical properties (Mabkhot, Kheder, & Al-Majid, 2010).

Photophysical and Chemosensory Applications

Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar, & Khan (2019) synthesized a pyrazoline-benzothiazole derivative demonstrating its application as a fluorescent chemosensor for metal ions. This suggests a potential use of pyrazole-containing compounds in environmental monitoring and analytical chemistry (Asiri et al., 2019).

Direcciones Futuras

The future directions for research on pyrazole derivatives could include exploring their potential applications in various fields such as medicine, catalysis, and coordination chemistry . Additionally, further studies could focus on developing new synthesis methods and investigating the chemical reactions and mechanisms of action of these compounds.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors .

Mode of Action

It’s known that pyrazole-based ligands can form unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .

Biochemical Pathways

Related pyrazole-based ligands have been found to exhibit catalytic activities in the oxidation reaction of catechol to o-quinone .

Pharmacokinetics

Factors such as the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts significantly influence the formation of complexes .

Result of Action

Similar compounds have shown catalytic activities in various reactions .

Action Environment

Environmental factors such as the type of solvent and the presence of metal ions can significantly influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-7,15H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJPENYCYFTYOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956804-29-8 |

Source

|

| Record name | [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2986055.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)

![tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2986061.png)

![7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2986065.png)

![ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2986070.png)

![ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2986078.png)